molecular formula C30H32N4O2 B2576892 4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one CAS No. 939244-22-1

4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B2576892
CAS No.: 939244-22-1
M. Wt: 480.612
InChI Key: IPFONIWPBSZRIE-UHFFFAOYSA-N
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Description

4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C30H32N4O2 and its molecular weight is 480.612. The purity is usually 95%.
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Biological Activity

The compound 4-hydroxy-6-methyl-3-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described by the following features:

  • Core Structure : It contains a pyridine moiety, which is known for its biological activity.
  • Substituents : The presence of a piperazine ring and p-tolyl group contributes to its pharmacological profile.

Antidepressant Effects

Research indicates that compounds containing piperazine derivatives often exhibit antidepressant properties. The specific compound under review has been noted for its interaction with serotonin receptors, which are critical in mood regulation. Studies have shown that similar compounds can significantly reduce depressive-like behaviors in animal models .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 0.19 to 5.13 µM against MCF-7 breast cancer cells, indicating potent anticancer activity . This suggests that the compound may also possess significant antitumor properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors, it may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
  • Phospholipase A2 Inhibition : Similar compounds have been identified as inhibitors of lysosomal phospholipase A2, which plays a role in phospholipid metabolism and could be linked to the cytotoxic effects observed in cancer studies .

Study on Antidepressant Activity

A study conducted on a related piperazine derivative demonstrated significant reductions in depressive symptoms in rodent models. The results indicated that these compounds could potentially serve as new antidepressants with fewer side effects compared to traditional therapies .

Anticancer Research

In a comparative study involving various derivatives of pyridine-based compounds, the specific compound exhibited superior activity against HCT-116 and MCF-7 cell lines. The study concluded that modifications in the molecular structure significantly affected biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntidepressant0.5
Compound BAntitumor (MCF-7)0.19
Compound CPhospholipase A2 Inhibitor0.18

Properties

IUPAC Name

4-hydroxy-6-methyl-3-[(4-methylphenyl)-(4-phenylpiperazin-1-yl)methyl]-1-(pyridin-2-ylmethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2/c1-22-11-13-24(14-12-22)29(33-18-16-32(17-19-33)26-9-4-3-5-10-26)28-27(35)20-23(2)34(30(28)36)21-25-8-6-7-15-31-25/h3-15,20,29,35H,16-19,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFONIWPBSZRIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(C=C(N(C2=O)CC3=CC=CC=N3)C)O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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